molecular formula C8H14ClNO B1448928 2-Azaspiro[3.5]nonan-7-one hydrochloride CAS No. 2098118-42-2

2-Azaspiro[3.5]nonan-7-one hydrochloride

Cat. No.: B1448928
CAS No.: 2098118-42-2
M. Wt: 175.65 g/mol
InChI Key: MWALQHHOTMZASD-UHFFFAOYSA-N
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Description

2-Azaspiro[35]nonan-7-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.5]nonan-7-one hydrochloride typically involves multiple steps. One common method starts with the compound tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate. This compound is treated with hydrochloric acid (4M in 1,4-dioxane) and heated at 40°C for 30 minutes. The reaction mixture is then concentrated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the described synthetic route can be scaled up for industrial purposes, provided that the reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.5]nonan-7-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other spirocyclic compounds.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

2-Azaspiro[3.5]nonan-7-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.5]nonan-7-one hydrochloride involves its interaction with specific molecular targets. Its spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[3.5]nonan-7-one hydrochloride is unique due to its specific spirocyclic structure and the position of its functional groups. This uniqueness allows it to interact differently with biological targets compared to similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

2-azaspiro[3.5]nonan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-7-1-3-8(4-2-7)5-9-6-8;/h9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWALQHHOTMZASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[3.5]nonan-7-one hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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